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Compound of Interest

Compound Name: 4-Acetylbenzonitrile

Cat. No.: B130643 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Acetylbenzonitrile (CAS No. 1443-80-7), a versatile organic building block used in the

synthesis of various materials and pharmaceutical compounds. The document presents

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with detailed experimental protocols for data acquisition.

Molecular Structure and Properties
Chemical Name: 4-Acetylbenzonitrile

Synonyms: 4'-Cyanoacetophenone, p-Cyanoacetophenone

Molecular Formula: C₉H₇NO

Molecular Weight: 145.16 g/mol [1][2]

Appearance: Light yellow to beige crystalline solid[3][4]

Melting Point: 56-59 °C[5]

Spectroscopic Data Summary
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The following sections summarize the quantitative NMR, IR, and MS data for 4-
Acetylbenzonitrile. This data is crucial for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural characterization of organic

molecules. Spectra are typically recorded in deuterated chloroform (CDCl₃) with

tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for 4-Acetylbenzonitrile (Solvent: CDCl₃, Reference:

TMS at 0.00 ppm)

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~8.05 - 8.06 Doublet (d) 2H Not Reported
Aromatic H

(ortho to -C≡N)

~7.78 - 7.79 Doublet (d) 2H Not Reported

Aromatic H

(ortho to -

C(O)CH₃)

~2.65 - 2.66 Singlet (s) 3H N/A
Acetyl group (-

CH₃)

Data sourced from references[1][6].

Table 2: ¹³C NMR Spectroscopic Data for 4-Acetylbenzonitrile (Solvent: CDCl₃, Referenced to

solvent signal at 77.16 ppm)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b130643?utm_src=pdf-body
https://www.benchchem.com/product/b130643?utm_src=pdf-body
https://www.benchchem.com/product/b130643?utm_src=pdf-body
https://www.benchchem.com/product/b130643
https://www.chemicalbook.com/SpectrumEN_1443-80-7_1HNMR.htm
https://www.benchchem.com/product/b130643?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

196.6 Carbonyl Carbon (-C=O)

139.9 Quaternary Aromatic Carbon (-C-C(O)CH₃)

132.5 Aromatic CH (ortho to -C≡N)

128.7 Aromatic CH (ortho to -C(O)CH₃)

118.1 Nitrile Carbon (-C≡N)

116.3 Quaternary Aromatic Carbon (-C-C≡N)

26.8 Acetyl Carbon (-CH₃)

Note: Specific peak assignments can vary slightly between sources. The provided data

represents a consensus from typical values and available literature[1].

Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule based on their characteristic

vibrational frequencies.

Table 3: Key IR Absorption Bands for 4-Acetylbenzonitrile

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3050 - 3100 C-H Stretch Aromatic

~2220 - 2230 C≡N Stretch Nitrile

~1680 - 1690 C=O Stretch Ketone (Aryl)

~1600 C=C Stretch Aromatic Ring

~1260 C-C(=O) Stretch Acetyl Group

~850 C-H Bend p-disubstituted benzene

Data sourced from reference[1].
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Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a compound.

Table 4: Major Fragments in the EI Mass Spectrum of 4-Acetylbenzonitrile

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

145 ~26 [M]⁺ (Molecular Ion)

130 100 (Base Peak) [M-CH₃]⁺

102 ~50 [M-CH₃CO]⁺ or [C₇H₄N]⁺

75 ~13 [C₆H₃]⁺

43 ~16 [CH₃CO]⁺

Data sourced from the NIST Mass Spectrometry Data Center[7][8].

Experimental Protocols & Workflows
The following sections provide standardized protocols for acquiring the spectroscopic data

presented above.

Spectroscopic Analysis Workflow
The general workflow for obtaining and analyzing spectroscopic data for a solid sample like 4-
Acetylbenzonitrile is illustrated below.
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Sample Preparation

Data Acquisition

Data Analysis

Weigh Solid Sample
(5-25 mg for ¹H NMR)

(50-100 mg for ¹³C NMR)
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(e.g., 0.6 mL CDCl₃)

Filter Solution
into NMR Tube

NMR Spectrometer
(¹H, ¹³C)

NMR

Place Solid on
ATR Crystal

FT-IR Spectrometer
(ATR)

IR

Introduce Volatilized
Sample into Source

Mass Spectrometer
(EI)

MS

Process & Reference Spectra
(Chemical Shift, Integration)

Identify Characteristic Peaks
(Wavenumber)

Analyze Fragmentation
Pattern (m/z)

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of 4-Acetylbenzonitrile.

NMR Spectroscopy Protocol
Sample Preparation: Weigh 5-25 mg of 4-Acetylbenzonitrile for ¹H NMR, or 50-100 mg for

¹³C NMR, into a small vial.[9]
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Add approximately 0.6 mL of deuterated chloroform (CDCl₃).[9] For precise chemical shift

referencing, an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00

ppm).[10]

Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a

pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[11] The final sample

height should be 4-5 cm.

Data Acquisition: Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

Optimize the magnetic field homogeneity by shimming.[10]

Acquire the ¹H spectrum using a standard pulse sequence. Typically, 8-16 scans are

sufficient.[10]

For the ¹³C spectrum, use a proton-decoupled pulse sequence. A longer acquisition time

(e.g., 30-60 minutes) is often required due to the lower natural abundance of ¹³C.[11]

Data Processing: Process the raw data (FID) with a Fourier transform. Phase and baseline

correct the resulting spectrum.

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm or the residual solvent

signal (CDCl₃ at 7.26 ppm for ¹H; 77.16 ppm for ¹³C).[10][12]

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Protocol
ATR is a rapid method for analyzing solid samples with minimal preparation.[13]

Background Collection: Ensure the ATR crystal (e.g., diamond) is clean. Collect a

background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O, as

well as the instrument's optical characteristics.[14]

Sample Application: Place a small amount (a few milligrams) of crystalline 4-
Acetylbenzonitrile directly onto the center of the ATR crystal.[14]
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Apply pressure using the instrument's pressure clamp to ensure firm contact between the

sample and the crystal.[15]

Data Acquisition: Collect the sample spectrum. The instrument software will automatically

ratio the sample spectrum against the background to produce the final absorbance or

transmittance spectrum.

Cleaning: After analysis, retract the pressure clamp and clean the crystal surface thoroughly

with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
EI-MS is a "hard" ionization technique that provides a reproducible fragmentation pattern,

useful for structural identification.[16]

Sample Introduction: Introduce a small quantity (less than a microgram) of 4-
Acetylbenzonitrile into the ion source.[17] For a volatile solid, this is typically done using a

direct insertion probe, which is heated to vaporize the sample directly into the ionization

chamber.[18]

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-

energy electron beam (typically 70 eV).[16][17] This ejects an electron from the molecule,

forming a high-energy molecular ion (M⁺).

Fragmentation: Due to the excess energy, the molecular ion undergoes fragmentation,

breaking into smaller, stable, positively charged ions and neutral radicals.[19]

Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer

separates the ions based on their mass-to-charge (m/z) ratio.[19]

Detection: A detector records the abundance of each ion at a specific m/z, generating the

mass spectrum. The most abundant ion is assigned a relative intensity of 100% and is

known as the base peak.[19]
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Molecular Structure and Spectroscopic
Assignments
The following diagram illustrates the structure of 4-Acetylbenzonitrile with assignments for the

key NMR signals.

Caption: Molecular structure of 4-Acetylbenzonitrile with ¹H NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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